molecular formula C12H10N2O3S B2390004 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide CAS No. 892846-73-0

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide

Cat. No. B2390004
CAS RN: 892846-73-0
M. Wt: 262.28
InChI Key: DSJKDEHDUZKAON-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. In

Scientific Research Applications

Synthesis

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)cyclopropanecarboxamide involves starting from commercially available reactants, such as sesamol and 1,2,4,5-tetrachlorobenzene. The core unit can be prepared straightforwardly, followed by lithiation and derivatization of the benzene ring to fine-tune its photophysical properties .

Applications

a. Fluorescent Labeling: The compound’s fluorescence properties make it ideal for labeling biological molecules, cells, or tissues. Researchers can use it to visualize and track specific targets in biological systems.

b. Optical Sensors: Due to its long fluorescence lifetime and photostability, N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)cyclopropanecarboxamide is well-suited for optical sensors. It can detect changes in environmental conditions, such as pH, metal ions, or biomolecules.

c. Bioimaging: In live-cell imaging and microscopy, this compound can serve as a fluorescent probe. Its absorption and emission properties allow researchers to visualize cellular processes and structures.

d. Drug Delivery: Researchers explore its potential as a drug carrier due to its compact size and stability. By conjugating therapeutic agents to the dye, it could enhance drug delivery to specific tissues or cells.

e. Photodynamic Therapy: The compound’s fluorescence can be harnessed for photodynamic therapy (PDT). When exposed to light, it generates reactive oxygen species, which can selectively destroy cancer cells.

f. Material Science: In material science, this compound may find applications in optoelectronic devices, sensors, and luminescent materials.

g. Chemical Sensing: Its fluorescence response to specific analytes makes it useful for chemical sensing applications, such as detecting pollutants or environmental contaminants.

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-11(6-1-2-6)14-12-13-7-3-8-9(17-5-16-8)4-10(7)18-12/h3-4,6H,1-2,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJKDEHDUZKAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide

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